Cas no 2229622-04-0 (3-4-(morpholin-4-yl)phenylpropane-1-thiol)

Technical Introduction: 3-4-(Morpholin-4-yl)phenylpropane-1-thiol 3-4-(Morpholin-4-yl)phenylpropane-1-thiol is an organosulfur compound characterized by a thiol functional group (-SH) attached to a propane chain bearing a substituted phenyl ring. The phenyl moiety features substituents at the 3 and 4 positions derived from a morpholine heterocycle (specifically morpholin-4-yl). This structural combination offers several potential advantages. The thiol group provides versatility for reactions such as oxidation to disulfides or dithiocarbamates, serving as protecting groups or intermediates in synthesis. The morpholine ring contributes potential hydrogen bonding capabilities and metabolic stability, which are relevant in medicinal chemistry contexts. Furthermore, the specific substitution pattern may influence physical properties like solubility and melting point compared to unsubstituted analogues, potentially useful for purification or formulation purposes.
3-4-(morpholin-4-yl)phenylpropane-1-thiol structure
2229622-04-0 structure
Product name:3-4-(morpholin-4-yl)phenylpropane-1-thiol
CAS No:2229622-04-0
MF:C13H19NOS
MW:237.361062288284
CID:5604668
PubChem ID:165672793

3-4-(morpholin-4-yl)phenylpropane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • EN300-1762769
    • 3-[4-(morpholin-4-yl)phenyl]propane-1-thiol
    • 2229622-04-0
    • 3-4-(morpholin-4-yl)phenylpropane-1-thiol
    • Inchi: 1S/C13H19NOS/c16-11-1-2-12-3-5-13(6-4-12)14-7-9-15-10-8-14/h3-6,16H,1-2,7-11H2
    • InChI Key: CIFUQNSYJTZHSK-UHFFFAOYSA-N
    • SMILES: SCCCC1C=CC(=CC=1)N1CCOCC1

Computed Properties

  • Exact Mass: 237.11873540g/mol
  • Monoisotopic Mass: 237.11873540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 13.5Ų

3-4-(morpholin-4-yl)phenylpropane-1-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1762769-2.5g
3-[4-(morpholin-4-yl)phenyl]propane-1-thiol
2229622-04-0
2.5g
$1791.0 2023-08-31
Enamine
EN300-1762769-0.5g
3-[4-(morpholin-4-yl)phenyl]propane-1-thiol
2229622-04-0
0.5g
$877.0 2023-08-31
Enamine
EN300-1762769-0.25g
3-[4-(morpholin-4-yl)phenyl]propane-1-thiol
2229622-04-0
0.25g
$840.0 2023-08-31
Enamine
EN300-1762769-1.0g
3-[4-(morpholin-4-yl)phenyl]propane-1-thiol
2229622-04-0
1g
$914.0 2023-06-03
Enamine
EN300-1762769-0.1g
3-[4-(morpholin-4-yl)phenyl]propane-1-thiol
2229622-04-0
0.1g
$804.0 2023-08-31
Enamine
EN300-1762769-5.0g
3-[4-(morpholin-4-yl)phenyl]propane-1-thiol
2229622-04-0
5g
$2650.0 2023-06-03
Enamine
EN300-1762769-0.05g
3-[4-(morpholin-4-yl)phenyl]propane-1-thiol
2229622-04-0
0.05g
$768.0 2023-08-31
Enamine
EN300-1762769-10.0g
3-[4-(morpholin-4-yl)phenyl]propane-1-thiol
2229622-04-0
10g
$3929.0 2023-06-03
Enamine
EN300-1762769-1g
3-[4-(morpholin-4-yl)phenyl]propane-1-thiol
2229622-04-0
1g
$914.0 2023-08-31
Enamine
EN300-1762769-10g
3-[4-(morpholin-4-yl)phenyl]propane-1-thiol
2229622-04-0
10g
$3929.0 2023-08-31

3-4-(morpholin-4-yl)phenylpropane-1-thiol Related Literature

Additional information on 3-4-(morpholin-4-yl)phenylpropane-1-thiol

Research Briefing on 3-4-(morpholin-4-yl)phenylpropane-1-thiol (CAS: 2229622-04-0) in Chemical Biology and Pharmaceutical Applications

Recent advances in chemical biology and pharmaceutical research have highlighted the significance of sulfur-containing compounds, particularly thiol derivatives, in drug discovery and development. Among these, 3-4-(morpholin-4-yl)phenylpropane-1-thiol (CAS: 2229622-04-0) has emerged as a promising scaffold due to its unique physicochemical properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in medicinal chemistry.

The compound 3-4-(morpholin-4-yl)phenylpropane-1-thiol features a morpholine ring linked to a phenylpropane thiol moiety, a structural motif that has garnered attention for its versatility in interacting with biological targets. Recent studies have demonstrated its role as a key intermediate in the synthesis of novel kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway, which is implicated in various cancers. The thiol group's nucleophilic properties further enable its use in bioconjugation strategies, facilitating the development of targeted drug delivery systems.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers employed 3-4-(morpholin-4-yl)phenylpropane-1-thiol as a building block for the development of covalent inhibitors against Bruton's tyrosine kinase (BTK). The compound's ability to form reversible disulfide bonds with cysteine residues in the BTK active site was leveraged to enhance selectivity and reduce off-target effects. This approach represents a significant advancement in the design of next-generation BTK inhibitors for treating B-cell malignancies.

Another notable application was reported in ACS Chemical Biology, where the compound served as a precursor for the synthesis of fluorescent probes targeting the endocannabinoid system. The morpholine moiety improved water solubility, while the thiol group allowed for specific labeling of CB1 receptors, enabling real-time imaging of receptor dynamics in neuronal cells. This innovation provides new tools for studying cannabinoid signaling pathways and their modulation in neurological disorders.

From a synthetic chemistry perspective, recent methodological improvements have enhanced the efficiency of producing 3-4-(morpholin-4-yl)phenylpropane-1-thiol. A 2024 Nature Protocols publication detailed a streamlined, two-step procedure starting from commercially available 4-morpholinobenzaldehyde, achieving >85% yield with excellent purity. This advancement addresses previous challenges in scale-up production, making the compound more accessible for pharmaceutical development.

Pharmacokinetic studies have revealed favorable properties of derivatives based on this scaffold, including moderate plasma protein binding (60-70%) and good blood-brain barrier penetration (brain/plasma ratio of 0.8-1.2 in rodent models). These characteristics position 3-4-(morpholin-4-yl)phenylpropane-1-thiol as a valuable starting point for CNS-targeted drug development, particularly for neurodegenerative diseases where morpholine-containing compounds have shown neuroprotective effects.

In conclusion, 3-4-(morpholin-4-yl)phenylpropane-1-thiol (CAS: 2229622-04-0) represents a multifaceted chemical entity with growing importance in pharmaceutical research. Its applications span from covalent drug design to molecular imaging, supported by recent synthetic and pharmacological advancements. Future research directions may explore its potential in PROTAC development and as a warhead in targeted protein degradation strategies, further expanding its utility in modern drug discovery paradigms.

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